Sb 271046

Overview

Description

SB-271046 is a chemical compound known for its role as a selective antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. It was one of the first compounds discovered to selectively target this receptor, which is primarily found in the central nervous system. SB-271046 has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders, including schizophrenia and cognitive impairments .

Mechanism of Action

Target of Action

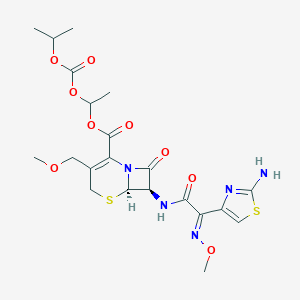

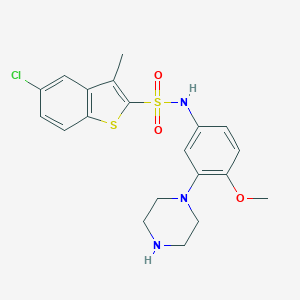

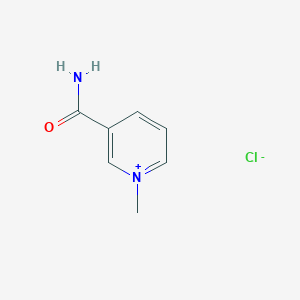

SB-271046, also known as 5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide, is a potent and selective antagonist of the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in various physiological processes such as mood regulation, learning, and memory .

Mode of Action

SB-271046 competitively antagonizes the 5-HT6 receptor, preventing serotonin from binding to the receptor and thus inhibiting the receptor’s function . This inhibition results in an increase in the levels of various neurotransmitters, including glutamate, aspartate, dopamine, and noradrenaline, in the frontal cortex and hippocampus of rats .

Biochemical Pathways

The antagonism of the 5-HT6 receptor by SB-271046 affects several biochemical pathways. It increases the levels of the excitatory amino acid neurotransmitters glutamate and aspartate, as well as dopamine and noradrenaline . These neurotransmitters are involved in various neural functions, including cognition and memory .

Pharmacokinetics

SB-271046 has been found to be potent and selective in vitro and has good oral bioavailability in vivo . It has poor penetration across the blood-brain barrier, which limits its effectiveness in the central nervous system .

Result of Action

The action of SB-271046 leads to an increase in the levels of various neurotransmitters in the brain, which can enhance cognitive function . In animal studies, 5-HT6 antagonists like SB-271046 have been shown to produce nootropic effects, improving learning and memory . These effects suggest potential applications for these drugs in the treatment of psychiatric disorders, such as schizophrenia .

Preparation Methods

The synthesis of SB-271046 involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzothiophene core, followed by the introduction of the sulfonamide group and the piperazine moiety. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to improve yield and purity .

Chemical Reactions Analysis

SB-271046 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the sulfonamide group.

Substitution: The aromatic rings in SB-271046 can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

SB-271046 has been widely used in scientific research due to its selective antagonism of the 5-hydroxytryptamine 6 receptor. Some of its applications include:

Chemistry: Used as a tool compound to study the structure-activity relationship of 5-hydroxytryptamine 6 receptor antagonists.

Biology: Employed in studies to understand the role of the 5-hydroxytryptamine 6 receptor in various biological processes, including neurotransmitter release and synaptic plasticity.

Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as schizophrenia, Alzheimer’s disease, and cognitive impairments.

Industry: Utilized in the development of new drugs targeting the 5-hydroxytryptamine 6 receptor

Comparison with Similar Compounds

SB-271046 is unique due to its high selectivity and potency as a 5-hydroxytryptamine 6 receptor antagonist. Similar compounds include:

SB-357,134: Another selective 5-hydroxytryptamine 6 receptor antagonist with improved brain penetration.

SB-399,885: A compound developed to overcome the poor blood-brain barrier penetration of SB-271046.

Ro 04-6790: A selective 5-hydroxytryptamine 6 receptor antagonist with anticonvulsant properties. Compared to these compounds, SB-271046 was one of the first to be discovered and has been extensively studied, making it a valuable tool in research

Properties

IUPAC Name |

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S2/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24/h3-6,11-12,22-23H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCQRDBFWSXQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026006 | |

| Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209481-20-9 | |

| Record name | 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209481-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-271046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-271046 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3SK5KX24S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SB-271046 acts as a potent and selective antagonist of the 5-HT6 receptor. [, , ] This means it binds to the receptor and blocks the actions of serotonin, its natural ligand.

ANone: While the exact mechanisms are still under investigation, SB-271046 has been shown to:

- Enhance excitatory neurotransmission: Studies show increased extracellular glutamate levels in the frontal cortex and hippocampus, brain regions crucial for cognitive function. This effect was reversed by tetrodotoxin, suggesting SB-271046's action on neuronal activity. [, , ]

- Modulate cholinergic function: Evidence points towards 5-HT6 receptor antagonism influencing cholinergic neuronal activity, potentially contributing to its cognitive-enhancing effects. [, , ]

- Influence GABAergic signaling: SB-271046 can modulate GABAergic inhibition in the hippocampus, with sex-dependent effects on synaptic activity. []

- Impact dopamine and norepinephrine levels: Research suggests SB-271046 can increase extracellular dopamine and norepinephrine levels in the medial prefrontal cortex. []

A: While some studies suggest atypical antipsychotics with 5-HT6 receptor affinity might influence NMDA receptor subunit expression, chronic SB-271046 treatment did not significantly alter mRNA or protein levels of NR1, NR2A, or NR2B subunits in rats. []

A: The molecular formula is C20H21ClN4O3S2, and the molecular weight is 465.01 g/mol. []

ANone: While the provided abstracts don't detail specific spectroscopic data, such information is typically available in comprehensive chemistry databases and publications focusing on the compound's synthesis and characterization.

ANone: This information is not available in the provided abstracts and would require further research in material science literature.

ANone: This information is not available in the provided abstracts. SB-271046 primarily functions as a ligand for the 5-HT6 receptor and is not typically associated with catalytic properties.

A: Yes, molecular docking studies have been performed to understand the binding mode of SB-271046 and related thiazole derivatives to the 5-HT6 receptor. These studies reveal interactions with key amino acid residues, offering insights into structure-activity relationships. []

A: While specific modifications aren't extensively detailed in the provided research, it's known that even minor changes to the arylsulfonyltryptamine scaffold, like those in SB-271046, can dramatically impact binding affinity, selectivity, and even shift the compound from an antagonist to an agonist. []

ANone: Yes, several other 5-HT6 receptor ligands have been developed, including:

- Ro 04-6790: An early selective antagonist, but with limitations in brain penetration. [, , , ]

- SB-399885: A highly selective antagonist, investigated for its potential in irritable bowel syndrome. []

- EMD 386088: A 5-HT6 receptor agonist shown to improve recognition memory through combined modulation of cholinergic and glutamatergic neurotransmission. []

- WAY-181187: A 5-HT6 receptor agonist that has shown potential in preclinical models of cognitive dysfunction. []

- ST1936: A selective 5-HT6 receptor agonist with nanomolar affinity, investigated for its effects on dopaminergic neurons. []

ANone: This information is not within the scope of the provided scientific research.

ANone: The duration of action is not specifically stated in the provided research. It would depend on various factors, including dosage, route of administration, and the specific model being studied.

A: SB-271046's affinity for the 5-HT6 receptor has been characterized using binding assays with cell lines expressing the receptor. [, ] These assays provide valuable information on the compound's potency and selectivity.

ANone: A range of animal models have been employed, including:

- Rodent models of cognitive function: These include the Morris water maze, novel object recognition, and fear conditioning paradigms. SB-271046 has demonstrated potential in improving cognitive performance in these models, particularly in aged animals. [, , , , , , ]

- Rodent models of psychiatric disorders: SB-271046 has been studied in models of schizophrenia, depression, and addiction. For example, it has shown promise in reversing certain behavioral deficits induced by ketamine, a pharmacological model of schizophrenia. [, , , , ]

- Electrophysiological studies: In vivo electrophysiology in rodents has been used to investigate the effects of SB-271046 on the activity of specific neuronal populations, including dopaminergic neurons in the midbrain. [, ]

A: While the provided research mentions SB-271046 entering Phase I clinical trials [], it doesn't provide details on their outcomes. Further research in clinical trial databases would be necessary for up-to-date information.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B49746.png)

![2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B49765.png)